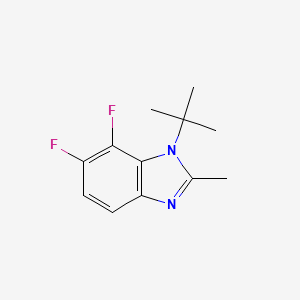1-T-Butyl-6,7-difluoro-2-methylbenzodiazole
CAS No.: 1393441-70-7
Cat. No.: VC2864113
Molecular Formula: C12H14F2N2
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1393441-70-7 |
|---|---|
| Molecular Formula | C12H14F2N2 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 1-tert-butyl-6,7-difluoro-2-methylbenzimidazole |
| Standard InChI | InChI=1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3 |
| Standard InChI Key | ORIFKPFBPSQSPR-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F |
| Canonical SMILES | CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F |
Introduction
Chemical Structure and Identity
1-T-Butyl-6,7-difluoro-2-methylbenzodiazole (CAS Registry Number: 1393441-70-7) is characterized by a molecular formula of C12H16F2N2 . The compound features a benzodiazole core scaffold with specific substituents: a tert-butyl group at position 1, a methyl group at position 2, and two fluorine atoms at positions 6 and 7 of the benzene ring portion of the bicyclic system. The molecular weight is approximately 240.27 g/mol (calculated based on the molecular formula).
This specific combination of substituents distinguishes 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole from other related compounds such as 1-Butyl-6,7-difluoro-2-methylbenzimiodazole (CAS: 1375069-00-3), which features an n-butyl rather than a tert-butyl group at position 1 .
Synthesis and Preparation
| Compound Name | CAS Number | Molecular Formula | Position 1 Substituent | Fluorination Pattern |
|---|---|---|---|---|
| 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole | 1393441-70-7 | C12H16F2N2 | tert-butyl | 6,7-difluoro |
| 1-Butyl-6,7-difluoro-2-methylbenzimiodazole | 1375069-00-3 | C12H14F2N2 | n-butyl | 6,7-difluoro |
| 1-Cyclopropyl-2-Methyl-1,3-benzodiazole-5-carbonitrile | 1119505-56-4 | C12H11N3 | cyclopropyl | None (cyano at position 5) |
| Research Field | Potential Application | Relevant Structural Feature |
|---|---|---|
| Medicinal Chemistry | CNS drug development | Benzodiazole core |
| Pharmaceutical Research | Metabolically stable drug candidates | Fluorine substituents |
| Material Science | Functional materials with specific electronic properties | Fluorinated aromatic system |
| Agrochemical Research | Development of crop protection agents | Balanced lipophilicity from tert-butyl group |
| Chemical Biology | Probes for biological systems | Specific substitution pattern |
Structure-Activity Relationships
The specific structural features of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole likely confer unique properties that distinguish it from related compounds. Comparing its structure with similar compounds provides insights into potential structure-activity relationships.
The tert-butyl group at position 1 introduces significant steric bulk and lipophilicity. This differs from related compounds such as 1-Butyl-6,7-difluoro-2-methylbenzimiodazole, which contains a linear n-butyl chain instead . The branched structure of the tert-butyl group likely results in different three-dimensional orientation and potentially different binding characteristics in biological systems.
The difluorination pattern at positions 6 and 7 creates a specific electronic profile in the benzene portion of the bicyclic system. This pattern differs from compounds with alternative substitution patterns, such as 5-bromo-6-fluoro derivatives mentioned in the search results . The electronic effects of fluorine substitution include increased bond strength, altered bond angles, and modified reactivity patterns, all of which can significantly impact the compound's behavior in chemical and biological contexts.
The methyl group at position 2 further modifies the electronic distribution in the diazole ring. This substituent is common among many of the related compounds in the search results, suggesting its importance for the desired properties of these molecules .
Table 4: Effect of Structural Elements on Properties of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume